molecular formula C15H17NO4S2 B11611759 (4Z)-2-(ethylsulfanyl)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one

(4Z)-2-(ethylsulfanyl)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one

Cat. No.: B11611759
M. Wt: 339.4 g/mol
InChI Key: UDVFMEHITGWNFT-FLIBITNWSA-N
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Description

(4Z)-2-(ETHYLSULFANYL)-4-[(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(ETHYLSULFANYL)-4-[(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.

    Introduction of the ethylsulfanyl group: This step involves the nucleophilic substitution of an ethylsulfanyl group onto the thiazole ring, often using ethylthiol and a suitable base.

    Attachment of the trimethoxyphenylmethylidene group: This is typically done through a condensation reaction between the thiazole derivative and a trimethoxybenzaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(ETHYLSULFANYL)-4-[(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to modify the thiazole ring or the substituents, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(ETHYLSULFANYL)-4-[(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its thiazole ring and substituents can interact with various biological targets, making it a candidate for the development of new therapeutic agents. Research has focused on its potential anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, (4Z)-2-(ETHYLSULFANYL)-4-[(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE can be used in the production of specialty chemicals, agrochemicals, and dyes. Its unique chemical properties make it valuable for the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(ETHYLSULFANYL)-4-[(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethylsulfanyl and trimethoxyphenylmethylidene groups can enhance binding affinity and selectivity, leading to specific biological effects. The compound may inhibit or activate certain enzymes, alter signal transduction pathways, and affect gene expression, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(METHYLSULFANYL)-4-[(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE
  • (4Z)-2-(ETHYLSULFANYL)-4-[(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-2-(ETHYLSULFANYL)-4-[(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Uniqueness

(4Z)-2-(ETHYLSULFANYL)-4-[(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the ethylsulfanyl group and the trimethoxyphenylmethylidene substituent enhances its reactivity and potential applications compared to similar compounds. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H17NO4S2

Molecular Weight

339.4 g/mol

IUPAC Name

(4Z)-2-ethylsulfanyl-4-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-thiazol-5-one

InChI

InChI=1S/C15H17NO4S2/c1-5-21-15-16-11(14(17)22-15)8-10-12(19-3)6-9(18-2)7-13(10)20-4/h6-8H,5H2,1-4H3/b11-8-

InChI Key

UDVFMEHITGWNFT-FLIBITNWSA-N

Isomeric SMILES

CCSC1=N/C(=C\C2=C(C=C(C=C2OC)OC)OC)/C(=O)S1

Canonical SMILES

CCSC1=NC(=CC2=C(C=C(C=C2OC)OC)OC)C(=O)S1

Origin of Product

United States

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